molecular formula C14H11BrO B15357928 3-Benzyl-5-bromobenzaldehyde

3-Benzyl-5-bromobenzaldehyde

Cat. No.: B15357928
M. Wt: 275.14 g/mol
InChI Key: GDBOOSPVKFXAAT-UHFFFAOYSA-N
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Description

3-Benzyl-5-bromobenzaldehyde is an organic compound characterized by a benzene ring substituted with a benzyl group at the 3-position and a bromo group at the 5-position, along with an aldehyde group at the 1-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Bromination of 3-Benzylbenzaldehyde: This method involves the bromination of 3-Benzylbenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions.

  • Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of benzene with benzyl chloride in the presence of aluminum chloride (AlCl3), followed by bromination and oxidation steps.

Industrial Production Methods:

  • Large-Scale Bromination: Industrial production often involves large-scale bromination reactions using continuous flow reactors to ensure consistent quality and yield.

  • Catalytic Systems: Advanced catalytic systems are employed to enhance the efficiency and selectivity of the reactions involved in the synthesis of this compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 3-Benzyl-5-bromobenzyl alcohol.

  • Substitution: The bromo group can be substituted with various nucleophiles, leading to a range of substituted benzaldehydes.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Nucleophiles like sodium cyanide (NaCN) and ammonia (NH3) are used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Benzoic acid derivatives.

  • Reduction Products: Benzyl alcohol derivatives.

  • Substitution Products: Various substituted benzaldehydes.

Scientific Research Applications

3-Benzyl-5-bromobenzaldehyde is utilized in various scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Medicine: It is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

  • Industry: It is employed in the production of dyes, fragrances, and other fine chemicals.

Mechanism of Action

The mechanism by which 3-Benzyl-5-bromobenzaldehyde exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes or receptors, leading to biological responses.

  • Pathways: It may be involved in signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • 3-Bromobenzaldehyde: Lacks the benzyl group, resulting in different reactivity and applications.

  • 4-Bromobenzaldehyde: Bromine at a different position, leading to distinct chemical behavior.

  • 3-Benzylbenzaldehyde:

Uniqueness: 3-Benzyl-5-bromobenzaldehyde is unique due to its combination of a benzyl group and a bromo group on the benzene ring, which provides versatility in chemical reactions and applications.

Properties

Molecular Formula

C14H11BrO

Molecular Weight

275.14 g/mol

IUPAC Name

3-benzyl-5-bromobenzaldehyde

InChI

InChI=1S/C14H11BrO/c15-14-8-12(7-13(9-14)10-16)6-11-4-2-1-3-5-11/h1-5,7-10H,6H2

InChI Key

GDBOOSPVKFXAAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=CC(=C2)Br)C=O

Origin of Product

United States

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